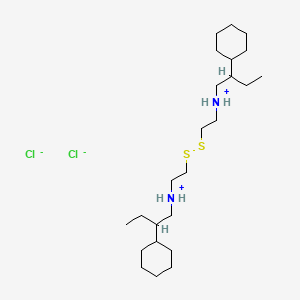
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride is a chemical compound characterized by the presence of disulfide bonds and cyclohexylbutyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride typically involves the reaction of appropriate amines with disulfide precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and the application of heat to facilitate the formation of the disulfide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT or TCEP for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in modulating biological processes through its disulfide bonds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting disulfide bond formation and reduction.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the compound’s ability to modulate biological processes and chemical reactions. The molecular targets and pathways involved include enzymes and proteins that interact with disulfide bonds, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disulfide, bis(2-((2-phenylethyl)amino)ethyl)-, dihydrochloride
- Disulfide, bis(2-((2-methylpropyl)amino)ethyl)-, dihydrochloride
Uniqueness
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride is unique due to the presence of cyclohexylbutyl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in research and industrial applications.
Eigenschaften
CAS-Nummer |
38920-72-8 |
|---|---|
Molekularformel |
C24H50Cl2N2S2 |
Molekulargewicht |
501.7 g/mol |
IUPAC-Name |
2-cyclohexylbutyl-[2-[2-(2-cyclohexylbutylazaniumyl)ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C24H48N2S2.2ClH/c1-3-21(23-11-7-5-8-12-23)19-25-15-17-27-28-18-16-26-20-22(4-2)24-13-9-6-10-14-24;;/h21-26H,3-20H2,1-2H3;2*1H |
InChI-Schlüssel |
GCOGQJXSJCRKPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C[NH2+]CCSSCC[NH2+]CC(CC)C1CCCCC1)C2CCCCC2.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



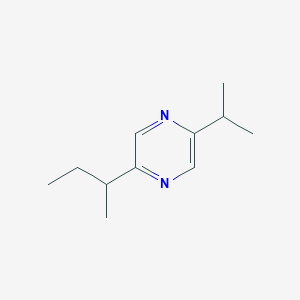

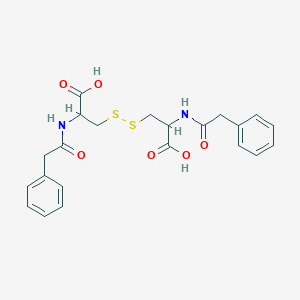
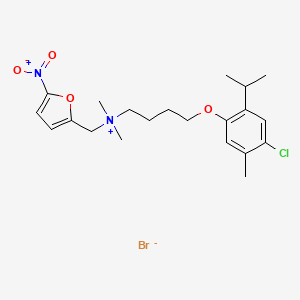
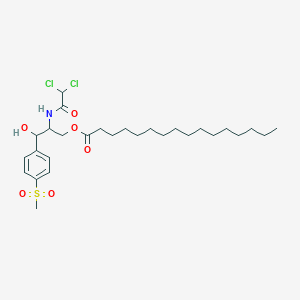
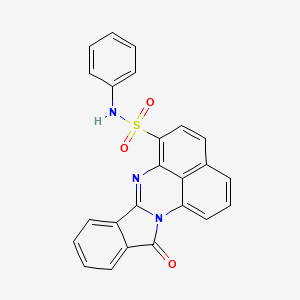
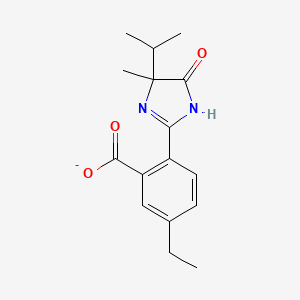
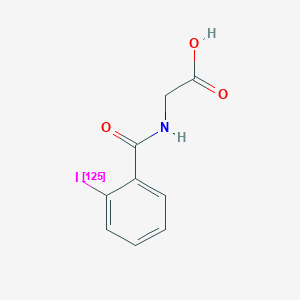
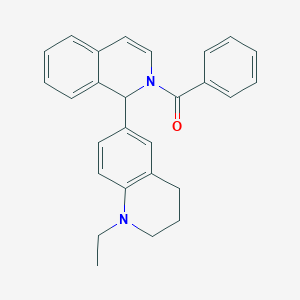
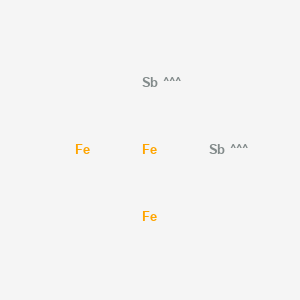
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)


